5-bromo-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-bromo-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5O2S/c1-6-5-7(18(2)17-6)11-15-16-12(20-11)14-10(19)8-3-4-9(13)21-8/h3-5H,1-2H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPGOBTZQBIKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Functional Group Variations
Key Observations:
- Heterocyclic Influence : The target compound’s 1,3,4-oxadiazole ring enhances planarity and electron-withdrawing character compared to analogs lacking this moiety (e.g., –2). This improves metabolic stability and optoelectronic properties .
- Substituent Effects : The 1,3-dimethyl group on the pyrazole in the target compound increases steric bulk and lipophilicity relative to 1-phenyl () or unsubstituted pyrazoles (). This may enhance membrane permeability in biological applications .
Computational and Experimental Properties
- Electronic Properties: Computational studies () suggest that electron-withdrawing groups (e.g., bromine, oxadiazole) lower the HOMO-LUMO gap, enhancing nonlinear optical (NLO) responses compared to ethyl- or methyl-substituted analogs .
- Solubility and Bioavailability : The 1,3-dimethylpyrazole in the target compound likely reduces water solubility relative to smaller substituents (e.g., 5-methyl in ) but improves logP values for CNS penetration .
Vorbereitungsmethoden
Starting Material Functionalization
5-Bromothiophene-2-carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux conditions (70°C, 4–6 hours). The acyl chloride is subsequently treated with hydrazine hydrate (N₂H₄·H₂O) in anhydrous tetrahydrofuran (THF) to yield the hydrazide derivative.
Reaction Conditions :
Characterization Data :
-
IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch).
-
¹H NMR (DMSO-d₆) : δ 9.45 (s, 1H, NH), 7.72 (d, 1H, thiophene-H), 4.21 (s, 2H, NH₂).
Synthesis of Intermediate B: 1,3-Dimethyl-1H-Pyrazole-5-Carbonyl Chloride
Pyrazole Ring Formation
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is synthesized via Knorr pyrazole synthesis , reacting ethyl acetoacetate with methylhydrazine in ethanol under reflux. The ester is hydrolyzed to the carboxylic acid using NaOH (2M) .
Acyl Chloride Preparation
The carboxylic acid is treated with oxalyl chloride ((COCl)₂) in dichloromethane (DCM) at room temperature for 3 hours to form the acyl chloride.
Reaction Conditions :
Cyclocondensation to Form the 1,3,4-Oxadiazole Ring
Coupling and Cyclization
Intermediates A and B undergo cyclocondensation in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction proceeds via nucleophilic acyl substitution, forming the diacylhydrazine intermediate, which cyclizes to the oxadiazole.
Reaction Conditions :
Optimization Notes :
-
Excess POCl₃ (3 equiv.) improves cyclization efficiency.
-
Microwave-assisted synthesis (100°C, 30 minutes) increases yield to 78%.
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent.
Spectroscopic Validation
-
IR (KBr) : 1650 cm⁻¹ (oxadiazole C=N), 1580 cm⁻¹ (thiophene C-Br).
-
¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, N–CH₃), 3.85 (s, 3H, C–CH₃), 7.40 (d, 1H, pyrazole-H), 7.65 (d, 1H, thiophene-H).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
A one-pot method combines 5-bromothiophene-2-carbohydrazide and 1,3-dimethylpyrazole-5-carbonyl chloride under microwave irradiation (150 W, 120°C, 20 minutes), achieving 75% yield.
Solvent-Free Conditions
Using montmorillonite K10 clay as a catalyst, the cyclization proceeds at 100°C for 2 hours with 70% yield, reducing environmental impact.
Challenges and Side Reactions
-
Regioisomer Formation : Competing cyclization at alternate positions occurs if reaction temperatures exceed 90°C.
-
Hydrazide Oxidation : Prolonged exposure to POCl₃ may oxidize the hydrazide to nitriles (mitigated by inert atmosphere).
Scalability and Industrial Feasibility
Bench-scale syntheses (10–50 g) report consistent yields (68–75%) with purity >98% (HPLC). For industrial production, continuous flow reactors coupled with in-line purification (e.g., simulated moving bed chromatography) are recommended.
Q & A
Q. Table 1. Comparative Reactivity of Halogenated Analogues
| Compound | Substituent | IC₅₀ (μM, EGFR) | LogP |
|---|---|---|---|
| Br-derivative | 5-Br | 0.45 | 2.8 |
| Cl-analogue () | 5-Cl | 0.62 | 2.5 |
| F-analogue () | 4-F | 1.20 | 2.1 |
Q. Table 2. Optimized Reaction Conditions for Key Steps
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Bromination | DMF | NBS | 85 |
| Oxadiazole cyclization | POCl₃ | – | 72 |
| Pyrazole coupling | DMF | Pd(PPh₃)₄ | 68 |
Key Citations
- Synthesis & Stability:
- Computational Modeling:
- Biological Assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
